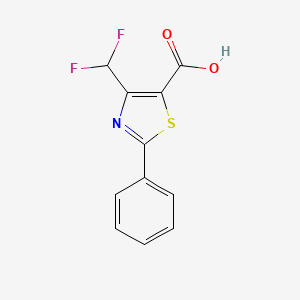

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

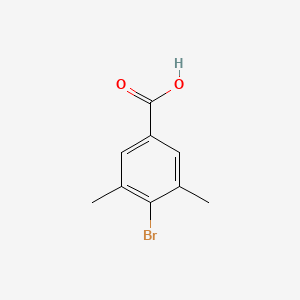

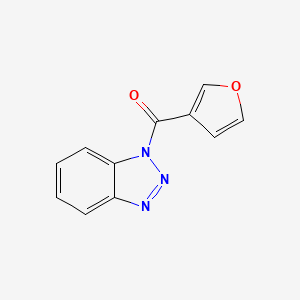

The compound “4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Difluoromethyl group is a functional group in organic chemistry that has the formula -CF2H. It is related to the trifluoromethyl group, but has two fluorine atoms rather than three .

Molecular Structure Analysis

The molecular structure of “4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid” would consist of a thiazole ring attached to a phenyl group at the 2-position and a carboxylic acid group at the 5-position. The 4-position of the phenyl group would be substituted with a difluoromethyl group .Applications De Recherche Scientifique

Physiological pH Sensing

One significant application involves a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibits multifluorescence emissions in different states due to tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. This compound has been effectively used as a ratiometric fluorescent chemosensor for detecting pH changes, demonstrating a highly sensitive detection of pH fluctuation in biosamples and neutral water samples, matching well with physiological pH ranges (Li et al., 2018).

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids around a thiazole ring, valuable for mimicking the secondary structures of proteins. A short and versatile chemical route to orthogonally protected ATCs has been reported, showing compatibility with a wide variety of amino acids. This synthesis facilitates the introduction of diverse lateral chains on the γ-carbon atom or on the thiazole core, providing a flexible method for designing mimics of protein structures (Mathieu et al., 2015).

Anti-mycobacterial, Antiviral, and Antimicrobial Activities

Another area of research has explored the synthesis of novel series of 4-thiazolidinone derivatives derived from diflunisal hydrazide. These compounds were screened for antimycobacterial activity against Mycobacterium tuberculosis H37Rv, as well as for antiviral and antimicrobial activities against various virus, bacteria, and fungi strains. This research opens up potential therapeutic applications of thiazole derivatives in treating infectious diseases (Küçükgüzel et al., 2006).

Spectral and Structural Analysis

The electronic structure, spectral features, hydrogen bonding, and solvent effects of 4-methylthiadiazole-5-carboxylic acid have been studied in detail using density functional theory. This research provides insights into the molecular properties of the compound, including vibrational analysis, NBO analysis for hydrogen bond strength, and investigations of solvent effects on intermolecular hydrogen bonding. Such detailed analyses contribute to our understanding of the fundamental properties of thiazole derivatives and their interactions (Singh et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBANUPLXZVFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

1423026-60-1 |

Source

|

| Record name | 4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2775526.png)

![6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2775529.png)

![N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2775534.png)

![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)

![2-(2-Methoxy-phenoxy)-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2775542.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2775545.png)